![molecular formula C14H21BN2O2 B6416368 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester CAS No. 1309980-59-3](/img/structure/B6416368.png)
3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester (3M2DPBP) is an organic molecule that is widely used in the scientific research community for its versatile synthesis methods and wide range of applications. 3M2DPBP is a boronic acid derivative, which is a type of organic compound that contains a boron atom bonded to an oxygen atom and two hydrocarbon groups. This compound has been studied extensively due to its unique properties and potential applications in both chemical synthesis and biological research.
Mechanism of Action
The mechanism of action of 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester is not well understood. However, it is believed that the boron atom in the molecule can act as a Lewis acid, which can facilitate the formation of a covalent bond between the boron atom and an electron-rich atom, such as carbon or nitrogen. This covalent bond can then act as a bridge between two molecules, allowing them to interact with each other. Additionally, the pinacol ester moiety can act as a hydrogen bond donor, which can facilitate the formation of a hydrogen bond between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the boron atom in the molecule can act as a Lewis acid, which can facilitate the formation of a covalent bond between the boron atom and an electron-rich atom, such as carbon or nitrogen. Additionally, the pinacol ester moiety can act as a hydrogen bond donor, which can facilitate the formation of a hydrogen bond between two molecules. It is also believed that the boron atom can act as a Lewis base, which can facilitate the formation of a covalent bond between the boron atom and an electron-poor atom, such as oxygen or sulfur.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester in laboratory experiments is its versatility. This compound can be used as a reagent in organic synthesis, as a catalyst for various reactions, and as a ligand for binding metal ions. Additionally, it can be used as a catalyst for the synthesis of various organic molecules, such as polymers, dyes, and pharmaceuticals. Furthermore, this compound can be used as a probe for studying the structure and function of biological molecules.
However, there are some limitations when using this compound in laboratory experiments. For example, the boron atom in the molecule is highly reactive and can interact with other molecules, which can lead to unwanted side reactions. Additionally, the pinacol ester moiety can be unstable and can decompose under certain conditions.
Future Directions
The future directions for 3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research into its mechanism of action and its ability to bind to metal ions could lead to new and improved synthesis methods. Additionally, further research into its ability to act as a catalyst for the synthesis of various organic molecules could lead to the development of new and improved synthetic methods. Finally, further research into its potential applications in biotechnology and nanotechnology could lead to the development of new and improved technologies.
Synthesis Methods
3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester can be synthesized using two different methods. The first method involves the condensation of a pyridine derivative and a boronic acid in the presence of a strong base. This reaction produces a boronic ester, which can then be further reacted with a pinacol ester to produce this compound. The second method involves the reaction of a boronic acid and a pyridine derivative in the presence of a strong base and a catalytic amount of a palladium complex. This reaction produces a boronic ester, which can then be further reacted with a pinacol ester to produce this compound.
Scientific Research Applications
3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester has a wide variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst for various reactions, and as a ligand for binding metal ions. Additionally, it can be used as a catalyst for the synthesis of various organic molecules, such as polymers, dyes, and pharmaceuticals. Furthermore, this compound can be used as a probe for studying the structure and function of biological molecules.
properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-9-7-16-12-11(9)6-10(8-17-12)15-18-13(2,3)14(4,5)19-15/h6,8-9H,7H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIIZTARWXUWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NCC3C)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

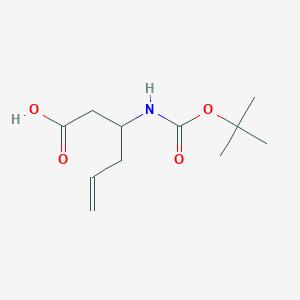
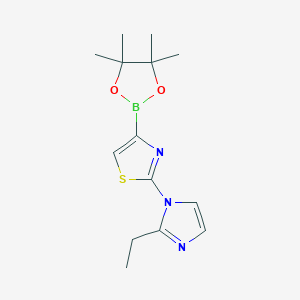
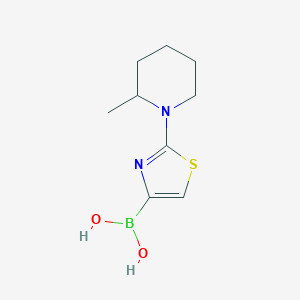
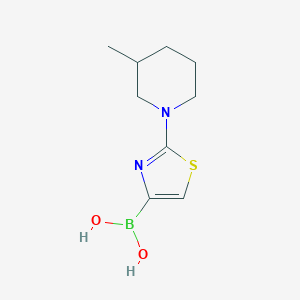
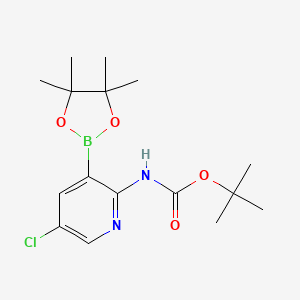
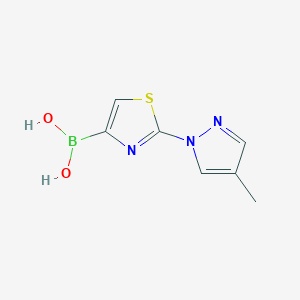
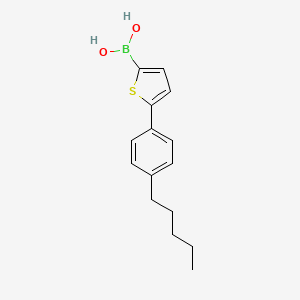
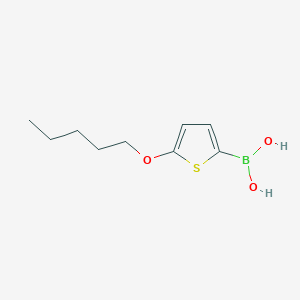
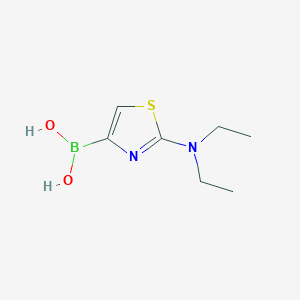
![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)
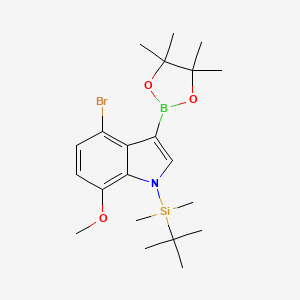


![2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95%](/img/structure/B6416396.png)